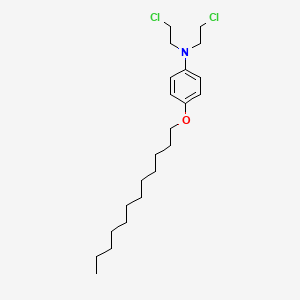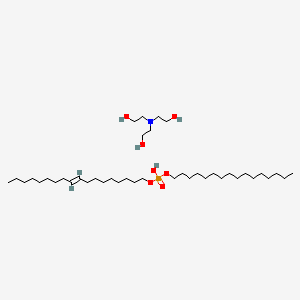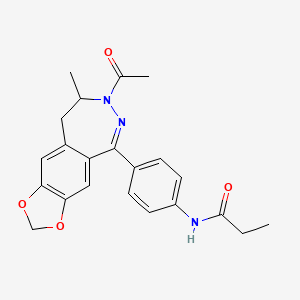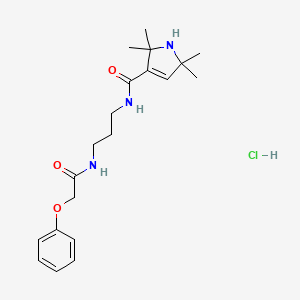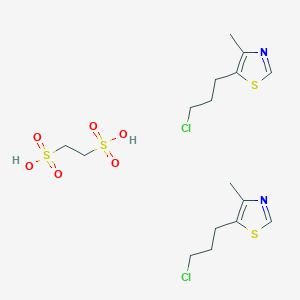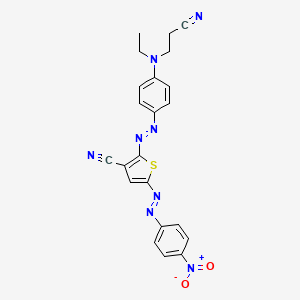
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile is a complex organic compound characterized by its azo groups and thiophene ring This compound is notable for its vibrant color properties, making it a candidate for use in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate cyanoethylating agent reacts with the aromatic amine.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to maximize yield and purity. Common industrial methods include:
Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability.
Catalytic Processes: Catalysts may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitro compounds.
Major Products
Oxidation Products: Nitro derivatives, sulfoxides.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color properties.
Medicine: Explored for its potential use in drug delivery systems, leveraging its functional groups for targeted delivery.
Industry: Utilized in the production of dyes and pigments, benefiting from its stable and intense coloration.
Mechanism of Action
The mechanism of action of 2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile involves its interaction with molecular targets through its functional groups. The azo groups can participate in electron transfer reactions, while the cyano and nitro groups can engage in hydrogen bonding and other interactions. These properties enable the compound to interact with various biological and chemical systems, influencing their behavior and function.
Comparison with Similar Compounds
Similar Compounds
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)benzene-3-carbonitrile: Similar structure but with a benzene ring instead of a thiophene ring.
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)pyridine-3-carbonitrile: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile imparts unique electronic properties, making it distinct from its benzene and pyridine analogs
Properties
CAS No. |
87606-56-2 |
|---|---|
Molecular Formula |
C22H18N8O2S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-[(4-nitrophenyl)diazenyl]thiophene-3-carbonitrile |
InChI |
InChI=1S/C22H18N8O2S/c1-2-29(13-3-12-23)19-8-4-18(5-9-19)26-28-22-16(15-24)14-21(33-22)27-25-17-6-10-20(11-7-17)30(31)32/h4-11,14H,2-3,13H2,1H3 |
InChI Key |
QFUYAFZLCZKYQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


